molecular formula C20H29NO B12673449 Einecs 302-119-6 CAS No. 94089-19-7

Einecs 302-119-6

Cat. No.: B12673449
CAS No.: 94089-19-7
M. Wt: 299.4 g/mol
InChI Key: OYPHBXANXOZUEU-UHFFFAOYSA-N
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Description

Einecs 302-119-6, also known as 1,3,5-Triazine-2,4,6-triamine, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is commonly referred to as melamine. It is an organic base and a trimer of cyanamide, with a 1,3,5-triazine skeleton. Melamine is widely used in the production of plastics, adhesives, countertops, dishware, and whiteboards.

Preparation Methods

Synthetic Routes and Reaction Conditions

Melamine is synthesized from urea through a series of chemical reactions. The primary method involves the thermal decomposition of urea, which produces cyanuric acid. This intermediate is then converted to melamine through a process known as the Bucherer-Bergs reaction. The reaction conditions typically involve high temperatures and pressures, with the presence of catalysts such as ammonia.

Industrial Production Methods

In industrial settings, melamine is produced using the high-pressure process, which involves heating urea to temperatures between 350°C and 400°C under high pressure (approximately 10 MPa). The process yields melamine, ammonia, and carbon dioxide. The ammonia is recycled back into the process, making it more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Melamine undergoes various chemical reactions, including:

    Condensation Reactions: Melamine can react with formaldehyde to form melamine-formaldehyde resins, which are used in laminates and adhesives.

    Hydrolysis: Melamine can be hydrolyzed to produce cyanuric acid.

    Oxidation and Reduction: Melamine can be oxidized to form melam, melem, and melon, which are higher-order polymers of melamine.

Common Reagents and Conditions

    Formaldehyde: Used in the production of melamine-formaldehyde resins.

    Acids and Bases: Used in hydrolysis reactions to produce cyanuric acid.

    Oxidizing Agents: Used to oxidize melamine to higher-order polymers.

Major Products Formed

    Melamine-Formaldehyde Resins: Used in laminates, adhesives, and coatings.

    Cyanuric Acid: Used in swimming pool disinfectants and as a stabilizer for chlorine.

Scientific Research Applications

Melamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its potential toxicological effects and its role in kidney stone formation.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Used in the production of flame retardants, fertilizers, and coatings.

Mechanism of Action

Melamine exerts its effects primarily through its ability to form strong hydrogen bonds with other molecules. This property makes it useful in the production of resins and adhesives. In biological systems, melamine can form insoluble complexes with cyanuric acid, leading to the formation of kidney stones. The molecular targets and pathways involved in melamine’s effects are still being studied, but it is known to interact with various proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid: A triazine compound similar to melamine, used in swimming pool disinfectants.

    Melam: A higher-order polymer of melamine, formed through oxidation.

    Melem: Another higher-order polymer of melamine, also formed through oxidation.

Uniqueness

Melamine is unique due to its high nitrogen content, which makes it an excellent flame retardant. Its ability to form strong hydrogen bonds also makes it valuable in the production of durable resins and adhesives. Additionally, melamine’s versatility in undergoing various chemical reactions makes it a valuable compound in both industrial and research settings.

Properties

CAS No.

94089-19-7

Molecular Formula

C20H29NO

Molecular Weight

299.4 g/mol

IUPAC Name

N-butylbutan-1-amine;2-phenylphenol

InChI

InChI=1S/C12H10O.C8H19N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-3-5-7-9-8-6-4-2/h1-9,13H;9H,3-8H2,1-2H3

InChI Key

OYPHBXANXOZUEU-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC.C1=CC=C(C=C1)C2=CC=CC=C2O

Origin of Product

United States

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